![molecular formula C16H12N2O2 B2648170 4-[5-(4-Hydroxyphenyl)pyrimidin-2-yl]phenol CAS No. 159488-83-2](/img/structure/B2648170.png)
4-[5-(4-Hydroxyphenyl)pyrimidin-2-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(4-Hydroxyphenyl)pyrimidin-2-yl]phenol is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Hydroxyphenyl)pyrimidin-2-yl]phenol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 2,4,5-trichloropyrimidine with 4-hydroxyphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-[5-(4-Hydroxyphenyl)pyrimidin-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The compound can undergo further substitution reactions at the phenyl or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield quinones, while substitution reactions could introduce various functional groups onto the phenyl or pyrimidine rings.
Aplicaciones Científicas De Investigación
4-[5-(4-Hydroxyphenyl)pyrimidin-2-yl]phenol has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 4-[5-(4-H
Propiedades
IUPAC Name |
4-[2-(4-hydroxyphenyl)pyrimidin-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-14-5-1-11(2-6-14)13-9-17-16(18-10-13)12-3-7-15(20)8-4-12/h1-10,19-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUZOIZYIXRGNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2)C3=CC=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701333338 |
Source


|
| Record name | 4-[2-(4-hydroxyphenyl)pyrimidin-5-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676765 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
159488-83-2 |
Source


|
| Record name | 4-[2-(4-hydroxyphenyl)pyrimidin-5-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-tert-butyl-3-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2648087.png)
![Methyl 4-{[(3,5-dimethoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate](/img/structure/B2648089.png)
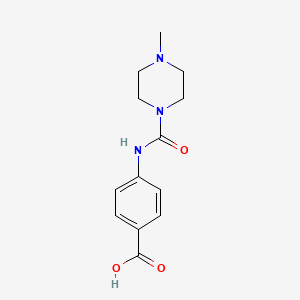
![ethyl 2-(1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2648093.png)
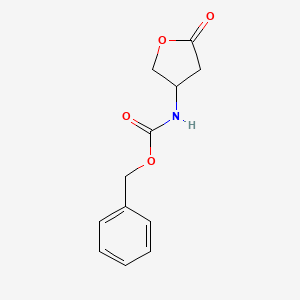
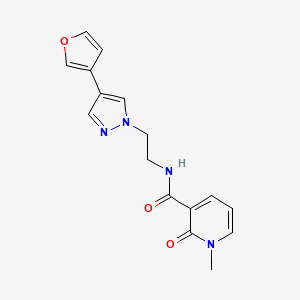
![N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2648096.png)
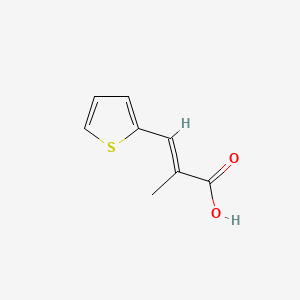
![N-(3,5-dimethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2648100.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2648103.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2648104.png)
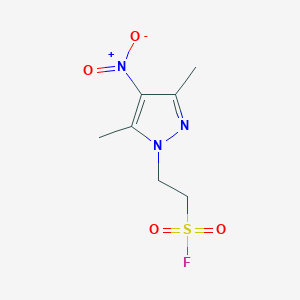
![(5Z)-5-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2648108.png)
![ethyl 5-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrazole-4-carboxylate](/img/structure/B2648110.png)
